molecular formula C14H7F5O2 B6410119 3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid CAS No. 1261893-67-7

3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid

Cat. No.: B6410119
CAS No.: 1261893-67-7
M. Wt: 302.20 g/mol
InChI Key: DZCVKNIUVBTXJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid: is a fluorinated benzoic acid derivative. It is characterized by the presence of both fluorine and trifluoromethyl groups, which contribute to its unique chemical properties. This compound is often used as a building block in the synthesis of various pharmaceuticals and organometallic complexes .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-fluorobenzoic acid with trifluoromethylating agents under controlled conditions . The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial production often employs continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the substituents introduced, various substituted benzoic acids can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylate salts or other oxidized derivatives.

    Reduction Products: Reduction typically yields alcohols or aldehydes.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-fluoro-3-trifluoromethylphenyl)benzoic acid is largely dependent on its application. In pharmaceuticals, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atoms and trifluoromethyl group enhance its binding affinity and specificity, leading to more effective inhibition or activation of the target . The pathways involved often include modulation of signal transduction and metabolic processes .

Comparison with Similar Compounds

Comparison:

Properties

IUPAC Name

3-fluoro-4-[4-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F5O2/c15-11-4-2-7(5-10(11)14(17,18)19)9-3-1-8(13(20)21)6-12(9)16/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZCVKNIUVBTXJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)C(=O)O)F)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691851
Record name 2,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-67-7
Record name 2,4'-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.